3,3,3-trifluoro-2-(1H-pyrazol-1-yl)propan-1-amine hydrochloride
Description
3,3,3-Trifluoro-2-(1H-pyrazol-1-yl)propan-1-amine hydrochloride (CAS: 1157125-98-8) is a fluorinated amine derivative featuring a pyrazole ring and a trifluoromethyl group. Its molecular formula is C₆H₁₀ClF₃N₃, with a molecular weight of 179.14 g/mol . The trifluoromethyl group enhances metabolic stability and lipophilicity, while the pyrazole moiety contributes to hydrogen bonding and π-π stacking interactions, making it a candidate for pharmaceutical and agrochemical applications.
Properties
IUPAC Name |
3,3,3-trifluoro-2-pyrazol-1-ylpropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3N3.ClH/c7-6(8,9)5(4-10)12-3-1-2-11-12;/h1-3,5H,4,10H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVCGOKXZRILZKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C(CN)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClF3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques such as crystallization and chromatography are common to achieve high-purity products .
Chemical Reactions Analysis
Types of Reactions
3,3,3-Trifluoro-2-(1H-pyrazol-1-yl)propan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines with different oxidation states.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield nitroso or nitro compounds, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
3,3,3-Trifluoro-2-(1H-pyrazol-1-yl)propan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Mechanism of Action
The mechanism of action of 3,3,3-trifluoro-2-(1H-pyrazol-1-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by forming strong interactions with target sites. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences:
Heterocyclic Core :
- The target compound contains a pyrazole ring , which is less basic than the triazole in 3-(1-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride. Pyrazoles exhibit distinct hydrogen-bonding capabilities compared to triazoles, influencing target selectivity .
- (-)-Trypargine incorporates a tetrahydro-β-carboline scaffold, enabling interactions with serotonin receptors, unlike the simpler aliphatic amines in other compounds .
Substituent Effects: The trifluoromethyl group in the target compound enhances metabolic stability and membrane permeability compared to non-fluorinated analogs like 3-(3,5-dimethoxyphenyl)propan-1-amine .
Synthetic Accessibility :
- Fluorinated amines often require specialized reagents (e.g., trifluoromethylation agents), whereas triazole-containing compounds can be synthesized via click chemistry, as implied by generic protocols in .
Research Findings and Limitations
- Pharmacological Data: No direct studies on the biological activity of 3,3,3-trifluoro-2-(1H-pyrazol-1-yl)propan-1-amine hydrochloride are available in the provided evidence. Its applications are inferred from structural analogs, such as kinase inhibitors leveraging pyrazole motifs .
Biological Activity
3,3,3-Trifluoro-2-(1H-pyrazol-1-yl)propan-1-amine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. Characterized by a trifluoromethyl group and a pyrazole ring, this compound exhibits properties that may enhance its pharmacological efficacy.
- Molecular Formula : C₆H₉ClF₃N₃
- Molecular Weight : 215.60 g/mol
- CAS Number : 2044796-63-4
The biological activity of 3,3,3-trifluoro-2-(1H-pyrazol-1-yl)propan-1-amine hydrochloride is largely attributed to its interaction with specific molecular targets. The trifluoromethyl group enhances lipophilicity and metabolic stability, allowing for effective binding to biological receptors and enzymes. The pyrazole moiety serves as a pharmacophore that can modulate enzymatic activity and receptor interactions.
1. Antagonist Activity
Research indicates that derivatives of this compound have been studied for their potential as antagonists at the adenosine A2A receptor. This receptor is significant in the context of neurological disorders such as Parkinson's disease, where modulation can lead to therapeutic effects.
2. Anticancer Potential
The compound's structural analogs have shown promising anticancer activity. For instance, studies on similar pyrazole derivatives have indicated significant inhibitory effects on various cancer cell lines, including MCF-7 and A549 cells. The IC50 values for these compounds ranged from 5.08 µM to 22.54 µM, demonstrating their potential as effective anticancer agents .
Case Study 1: Adenosine A2A Receptor Antagonism
In a study focusing on the development of selective adenosine A2A receptor antagonists, several pyrazole derivatives were synthesized and evaluated for their binding affinity and functional activity. One derivative showed an IC50 value of approximately 30 nM against the A2A receptor, indicating strong potential for therapeutic applications in Parkinson's disease.
Case Study 2: Anticancer Activity Evaluation
A recent evaluation of various pyrazole derivatives demonstrated that compounds with trifluoromethyl substitutions exhibited enhanced cytotoxicity against cancer cell lines compared to their non-fluorinated counterparts. The study highlighted one compound with an IC50 value of 0.16 µM against MCF7 cells, showcasing the importance of fluorination in enhancing biological activity .
Comparative Analysis
The following table summarizes the biological activities reported for various pyrazole derivatives compared to 3,3,3-trifluoro-2-(1H-pyrazol-1-yl)propan-1-amine hydrochloride:
| Compound | Biological Activity | IC50 (µM) | Target |
|---|---|---|---|
| 3,3,3-Trifluoro-2-(1H-pyrazol-1-yl)propan-1-amide | Adenosine A2A antagonist | ~30 | A2A Receptor |
| Pyrazole Derivative A | Anticancer (MCF7) | 0.16 | Cancer Cell |
| Pyrazole Derivative B | Anticancer (A549) | ~5.08 | Cancer Cell |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
